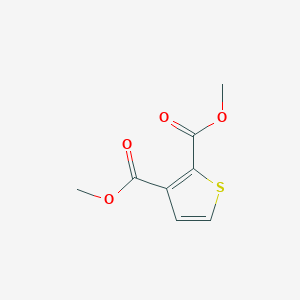

Dimethyl thiophene-2,3-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl thiophene-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S/c1-11-7(9)5-3-4-13-6(5)8(10)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDDISBFSPJVPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344609 | |

| Record name | Dimethyl thiophene-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14300-68-6 | |

| Record name | Dimethyl thiophene-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Interdisciplinary Applications of Dimethyl Thiophene 2,3 Dicarboxylate and Its Derivatives in Advanced Research Domains

Contributions to Medicinal Chemistry and Pharmaceutical Sciences

Dimethyl thiophene-2,3-dicarboxylate and its derivatives have emerged as significant scaffolds in medicinal chemistry, primarily due to the versatile nature of the thiophene (B33073) ring. Thiophene is recognized as a privileged pharmacophore, an essential structural component in numerous approved drugs, owing to its bioisosteric resemblance to other chemical groups and its electron-rich properties that facilitate interactions with various biological targets. nih.govnih.gov The incorporation of the thiophene nucleus into molecular structures can significantly alter physicochemical properties, such as solubility and metabolism, and enhance drug-receptor interactions. nih.gov This has led to the development of a wide array of thiophene-based compounds with diverse and potent biological activities, including anti-inflammatory, anticancer, antimicrobial, and receptor antagonist properties. nih.govrsc.org

Thiophene Dicarboxylates as Emerging Pharmacophores in Drug Discovery

The thiophene ring system is a cornerstone in drug discovery, with 26 drugs containing this moiety approved by the US FDA across numerous pharmacological categories. nih.gov Thiophenes are valued for their structural diversity and pharmacophoric characteristics, serving as a versatile framework for medicinal chemists. nih.gov The dicarboxylate functional groups, as seen in this compound, further enhance the molecule's utility as a building block. These ester groups provide reactive sites for synthetic modifications, such as esterification and nucleophilic substitutions, allowing for the creation of more complex and biologically active molecules. cymitquimica.com This synthetic accessibility makes thiophene dicarboxylates valuable intermediates in the synthesis of novel pharmaceutical agents. cymitquimica.com The structural features of these compounds are crucial for their interaction with biological targets, and their derivatives have been extensively studied for various therapeutic applications. nih.govnih.gov

Development and Evaluation of Biologically Active Thiophene Derivatives

The core structure of this compound serves as a template for synthesizing a multitude of derivatives with significant therapeutic potential. By modifying the functional groups attached to the thiophene ring, researchers can fine-tune the pharmacological profile of the resulting compounds, leading to the development of agents with specific activities against cancer, microbial infections, and inflammatory processes.

Thiophene derivatives are a subject of intensive research in oncology due to their demonstrated antiproliferative activities. bohrium.com Scientists have synthesized and evaluated numerous thiophene-based compounds against various human cancer cell lines, identifying several promising candidates.

One study focused on diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) derivatives, which were assessed for their cytotoxic activity against human breast cancer cell lines T47D and MCF-7. sci-hub.se Another research effort synthesized a series of thiophene derivatives and tested their cytotoxicity in HepG2 and SMMC-7721 liver cancer cell lines, identifying a potent agent referred to as TP 5. nih.gov Further investigations into novel thiophene analogues led to the identification of an amino-thiophene derivative, designated 15b, which showed significant growth inhibition against A2780 (ovarian cancer) and A2780CP (cisplatin-resistant ovarian cancer) cell lines. researchgate.netnih.gov The anticancer activity of these compounds is often attributed to their ability to interfere with critical cellular processes in tumor cells. nih.gov

| Compound | Cancer Cell Line | Activity Metric | Finding | Source |

|---|---|---|---|---|

| TP 5 | HepG2, SMMC-7721 | Cell Viability | Showed higher activity than other tested thiophene derivatives and the standard drug paclitaxel (B517696) at a concentration of 30.0 μg/mL. | nih.gov |

| Amino-thiophene derivative 15b | A2780 (Ovarian) | IC50 | 12 ± 0.17 µM | researchgate.netnih.gov |

| Amino-thiophene derivative 15b | A2780CP (Cisplatin-resistant Ovarian) | IC50 | 10 ± 0.15 µM | researchgate.netnih.gov |

| Sorafenib (Reference) | A2780 (Ovarian) | IC50 | 7.5 ± 0.54 µM | nih.gov |

| Sorafenib (Reference) | A2780CP (Cisplatin-resistant Ovarian) | IC50 | 9.4 ± 0.14 µM | nih.gov |

The thiophene scaffold is also integral to the development of new antimicrobial and antifungal agents, addressing the challenge of drug-resistant pathogens. researchgate.netnih.gov Researchers have synthesized various thieno[2,3-b]thiophene (B1266192) derivatives and evaluated their in vitro activity against a range of bacteria and fungi.

In one study, a series of thieno[2,3-b]thiophene derivatives were synthesized, including bis-cyanopyrazoles. researchgate.net Compound 5d from this series demonstrated particularly strong antifungal activity. Another investigation focused on thiophene derivatives effective against colistin-resistant (Col-R) Gram-negative bacteria, such as Acinetobacter baumannii and Escherichia coli. nih.gov Compounds 4, 5, and 8 from this study showed significant antibacterial activity. nih.gov These findings underscore the potential of thiophene-based structures to yield novel treatments for infectious diseases. researchgate.netresearchgate.net

| Compound | Organism | Activity Metric | Finding | Source |

|---|---|---|---|---|

| Compound 5d (bis-cyanopyrazole derivative) | Geotricum candidum (Fungus) | Potency | More potent than the standard drug Amphotericin B. | researchgate.net |

| Compound 5d (bis-cyanopyrazole derivative) | Syncephalastrum racemosum (Fungus) | Potency | Equipotent to Amphotericin B. | researchgate.net |

| Thiophene derivatives 4, 5, and 8 | Col-R A. baumannii | MIC50 | Values ranged from 16 to 32 mg/L. | nih.gov |

| Thiophene derivatives 4, 5, and 8 | Col-R E. coli | MIC50 | Values ranged from 8 to 32 mg/L. | nih.gov |

Thiophene derivatives are well-established as potent anti-inflammatory agents, with commercial drugs like Tinoridine and Tiaprofenic acid featuring this core structure. nih.govresearchgate.net These compounds often exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov The structural characteristics of these derivatives, including the presence of carboxylic acids, esters, and amine groups, are crucial for their biological activity. nih.govnih.gov

Research has shown that many synthesized thiophene derivatives exhibit anti-inflammatory activity superior to standard non-steroidal anti-inflammatory drugs (NSAIDs) in various assays. nih.gov For instance, certain thiophene pyrazole (B372694) hybrids have been identified as promising candidates with moderate and selective COX-2 inhibition. nih.gov The ability to modulate the production of inflammatory cytokines is another mechanism through which these compounds can exert their therapeutic effects, highlighting their potential in treating chronic inflammatory diseases. researchgate.net

| Compound Class | Mechanism of Action | Key Structural Features | Source |

|---|---|---|---|

| Tinoridine, Tiaprofenic acid | COX enzyme inhibition | Thiophene ring as a pharmacophoric group | nih.govresearchgate.net |

| Zileuton | LOX inhibitor | Thiophene ring as a pharmacophoric group | nih.gov |

| Thiophene pyrazole hybrids | Selective COX-2 inhibition | Hybrid structure combining thiophene and pyrazole moieties | nih.gov |

| General Thiophene Derivatives | COX and LOX inhibition | Presence of carboxylic acids, esters, amines, amides, methyl, and methoxy (B1213986) groups | nih.govnih.gov |

Derivatives of thiophene have also been investigated for their ability to act as receptor antagonists, particularly at serotonin (B10506) 5-HT2A receptors. nih.gov The 5-HT2A receptor is a significant target in the central nervous system, and antagonists at this site are used in the treatment of various neurological and psychiatric disorders. nih.gov

In a notable study, novel fused thiophene derivatives were synthesized and tested for their 5-HT2A antagonist activity. nih.gov Two compounds, a cyclopentathienopyrimidinedione (6a) and an ethyl tetrahydrothienopyridine-3-carboxylate (11d), were identified as the most active molecules. nih.gov Molecular modeling and pharmacophore prediction studies revealed that specific structural features, such as a 2-methoxy substituent and the optimal placement of a basic nitrogen atom relative to the thiophene core, were critical for high affinity and biological activity. nih.gov This research demonstrates the value of the thiophene scaffold in designing potent and selective receptor antagonists. nih.gov

| Compound | Target Receptor | Key Finding | Source |

|---|---|---|---|

| 3-[2-[4-phenylpiperazin-1-yl]ethyl]-6,7-dihydro-5H-cyclopenta[b]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (6a) | 5-HT2A | Identified as one of the most active 5-HT2A antagonists in the series. | nih.gov |

| ethyl 2-[[4-(2-methoxyphenyl)piperazin-1-yl]acetylamino]-4,5,6,7-tetrahydro-6-methylthieno[2,3-c]pyridine-3-carboxylate (11d) | 5-HT2A | Identified as one of the most active 5-HT2A antagonists; the 2-methoxy group was found to be necessary for its full antagonistic properties. | nih.gov |

Assessment of Antioxidant Activities and Radical Scavenging

The thiophene nucleus, a core component of this compound, is a recognized scaffold in the development of compounds with significant antioxidant properties. bohrium.com The antioxidant potential of various thiophene derivatives is often evaluated through their ability to scavenge free radicals, a process crucial for mitigating oxidative stress which is implicated in numerous disease pathologies. bohrium.com

Research has demonstrated that the antioxidant activity of thiophene derivatives can be significantly influenced by the nature and position of substituents on the thiophene ring. bohrium.com For instance, studies on a series of thiophene-2-carboxamide derivatives have quantified their radical scavenging capabilities using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. nih.gov In one such study, 3-amino thiophene-2-carboxamide derivatives showed the highest antioxidant activity, with one compound in particular (7a) exhibiting 62.0% inhibition, a value comparable to the standard antioxidant, ascorbic acid (88.44%). nih.gov In contrast, 3-hydroxy and 3-methyl substituted analogues displayed moderate and low activity, respectively, highlighting the critical role of the amino group in enhancing radical scavenging potential. nih.gov

Another common method for assessing antioxidant capability is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. impactfactor.org Studies on newly synthesized thiophene derivatives have identified compounds with excellent antioxidant activity when compared to ascorbic acid. impactfactor.org The capacity of these compounds to donate a hydrogen atom or an electron to the stable DPPH radical neutralizes it, a reaction that can be monitored spectrophotometrically. The lower the concentration of the compound required to achieve 50% inhibition (IC50), the greater its free radical scavenging activity. impactfactor.org For example, certain thiophene-pyrazole conjugates with chloro substitutions have shown excellent DPPH radical scavenging potencies. researchgate.net

Antioxidant Activity of Thiophene-2-Carboxamide Derivatives

Comparison of the percent inhibition of ABTS radical cation by different substituted thiophene-2-carboxamide derivatives, with L-Ascorbic acid as a standard. Data sourced from a 2023 study on novel thiophene compounds. nih.gov

| Compound Type | Specific Derivative | Inhibition (%) |

|---|---|---|

| 3-Hydroxy Thiophene-2-Carboxamides | 3a | 26.7 |

| 3b | 54.9 | |

| 3c | 28.4 | |

| 3-Methyl Thiophene-2-Carboxamides | 5a | 16.1 |

| 5b | 22.9 | |

| 5c | 12.0 | |

| 3-Amino Thiophene-2-Carboxamides | 7a | 62.0 |

| 7b | 46.9 | |

| 7c | 51.4 | |

| Standard | Ascorbic Acid | 88.0 |

Research into Antidiabetic and Anticonvulsant Applications

The thiophene scaffold is a "privileged pharmacophore" in medicinal chemistry, appearing in numerous FDA-approved drugs for various conditions, including neurological disorders. nih.gov This has spurred research into its potential for treating conditions like diabetes and epilepsy.

In the realm of antidiabetic research, certain thiophene derivatives have been identified as having inhibitory activity on hepatic glucose production and being activators of insulin (B600854) secretion in response to glucose. google.com This dual action is highly desirable for the management of type 2 diabetes. google.com A series of diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) derivatives were synthesized and screened for their antidiabetic activity, alongside other biological evaluations. nih.gov

For anticonvulsant applications, the structural features of thiophene are present in established antiepileptic drugs like tiagabine. nih.gov Researchers have designed and synthesized new hybrid compounds that combine the thiophene ring with other pharmacologically active cores, such as pyrrolidine-2,5-dione (found in ethosuximide), to create novel drug candidates. nih.gov These new molecules have been evaluated in various animal models of epilepsy, including the maximal electroshock (MES) and 6 Hz seizure tests. nih.gov One promising compound, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, demonstrated potent anticonvulsant activity, with ED50 values significantly lower than reference drugs like valproic acid and ethosuximide (B1671622) in specific tests. nih.gov The mechanism of action for some of these active compounds involves the balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov

Role as Key Pharmaceutical Intermediates and Building Blocks for Drug Candidates

Thiophene and its derivatives are recognized for their electron-rich nature and bioisosteric properties, which enhance their ability to interact with a wide range of biological targets. nih.gov This makes them valuable intermediates and building blocks in drug discovery. nih.gov The thiophene ring is considered a "privileged" structure because it appears in many pharmacologically active compounds across different therapeutic areas. nih.govderpharmachemica.com

The versatility of thiophene chemistry allows for its functionalization in a wide array of reactions, making it an attractive starting point for synthesizing more complex molecules. mdpi.com Thienothiophenes, which are fused thiophene ring systems, have been used as precursors for the synthesis of various heterocycles and have been developed as potential antitumor, antiviral, and antiglaucoma drugs. nih.gov The stability and reactivity of the thiophene ring allow it to serve as a bioisosteric replacement for phenyl rings in drug design, often leading to improved potency or modified physicochemical properties. The development of efficient synthetic routes, such as the Gewald reaction for producing 2-aminothiophenes, has further solidified the role of thiophene derivatives as essential building blocks for creating libraries of compounds for pharmacological screening. impactfactor.orgderpharmachemica.com

Innovations in Materials Science and Engineering

Functional Polymer Synthesis and Advanced Characterization

Development of Conjugated Polymers for Organic Electronics (OLEDs, FETs)

Thiophene-based units are fundamental building blocks for a class of conjugated polymers used in organic electronics. mdpi.com These materials are integral to the development of devices like organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) due to their semiconductor properties. researchgate.netnottingham.ac.uk The performance of these materials is linked to the role of sulfur's d-orbitals in the thiophene ring, which mix well with aromatic π-orbitals, facilitating electron transfer. mdpi.com

The synthesis of donor-acceptor π-conjugated polymers often incorporates thiophene derivatives. rsc.org For example, copolymers composed of benzothiadiazole and thieno[3,2-b]thiophene (B52689) have been developed as electron donor materials for organic photovoltaics. nih.gov The inclusion of the rigid thieno[3,2-b]thiophene unit enhances molecular crystallinity and π–π stacking, which in turn improves hole mobility—a critical parameter for the efficiency of organic electronic devices. nih.gov The electronic and photophysical properties of these polymers can be fine-tuned by altering the chemical structure, such as by incorporating electron-withdrawing substituents or creating fused-ring systems. cmu.edu This tunability is essential for optimizing materials for specific applications in organic electronics.

Bio-based Polyesters from Thiophene Dicarboxylate Monomers

In the pursuit of sustainable materials, there is growing interest in creating bio-based polymers to replace those derived from petroleum. mdpi.com Thiophene dicarboxylic acid, particularly the 2,5-isomer (TDCA), is a bio-based monomer that can be synthesized from renewable resources and serves as a key component in a new class of high-performance polyesters. researchgate.netresearchgate.net These thiophene-based polyesters are seen as promising alternatives to petroleum-based polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.com

The synthesis of these polyesters is typically achieved through a two-step melt polycondensation process, reacting a dimethyl thiophenedicarboxylate (like Dimethyl 2,5-thiophenedicarboxylate) with a bio-based diol. mdpi.comfrontiersin.org The properties of the resulting polyesters can be tailored by varying the length of the diol chain or by creating copolyesters with other monomers. tandfonline.commdpi.com Research shows that polyesters derived from TDCA can exhibit enhanced crystallization ability and ductility compared to their furan-based (FDCA) analogs. researchgate.net They also demonstrate excellent thermal stability, with decomposition temperatures often above 300°C, and impressive mechanical and gas barrier properties, making them suitable for applications like sustainable packaging. mdpi.comtandfonline.commdpi.com

Properties of Sustainable Thiophene-Based Copolyesters

Selected thermal and mechanical properties of novel copolyesters synthesized via melt polymerization, demonstrating their high performance as potential PET mimics. mdpi.com

| Copolyester Composition | Glass Transition Temp. (Tg) | Melting Point (Tm) | Tensile Strength |

|---|---|---|---|

| PTB100H0 | 105.5 °C | 194.2 °C | 70.5 MPa |

| PTB75H25 | 96.3 °C | 188.5 °C | 62.3 MPa |

| PTB50H50 | 85.4 °C | 180.1 °C | 55.7 MPa |

| PTB25H75 | 77.2 °C | 175.3 °C | 49.2 MPa |

| PTB0H100 | 69.4 °C | 173.7 °C | 46.4 MPa |

Polymers for Organic Photovoltaic Cells and Energy Applications

Thiophene-based conjugated polymers are a significant class of materials extensively utilized in the fabrication of organic solar cells. researchgate.net The incorporation of thiophene units into polymer backbones is advantageous due to the well-understood chemistry of thiophene, which allows for extensive functionalization. nih.gov These polymers are crucial components in the active layer of bulk heterojunction solar cells, where they can facilitate charge transfer to an acceptor material like Phenyl C61 Butyric Acid Methyl Ester (PCBM). researchgate.net The fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of these organic conjugated systems is critical for optimizing the energy conversion from sunlight. ep2-bayreuth.de

In the broader context of energy applications, thiophene-based polymers are also being explored for energy storage. For example, a poly(terthiophene) derivative has been investigated as a redox-active electrode material for electrochemical energy storage, demonstrating the potential for these materials in high-performance energy storage applications. rsc.org Furthermore, bio-based polyesters of 2,5-thiophenedicarboxylic acid have been synthesized, showcasing the potential for developing sustainable high-performance polymers. mdpi.com The introduction of C-S polar bonds in the polyester (B1180765) backbone from the thiophene unit can also enhance their degradability. nih.gov

The following table summarizes the performance of some organic solar cells using thiophene-based materials:

| Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |

| Donor Material 1 | C70 | 3.60% | 0.98 V | 9.24 mA·cm−2 | - |

| Donor Material 2 | PC71BM | 4.0% | 0.81 V | 9.3 mA·cm−2 | 0.53 |

| TTT-co-P3HT | PC71BM | 0.14% | - | - | - |

| P3HT | PC71BM | 1.15% | - | - | - |

Copolymerization Studies of Thiophene and Selenophene (B38918) Carboxylates

The copolymerization of thiophene and selenophene derivatives is a strategic approach to fine-tune the optoelectronic properties of conjugated polymers. Selenophene, being in the same group as sulfur in the periodic table, shares similar chemical properties with thiophene. wikipedia.org However, the subtle differences in electronegativity and atomic size between sulfur and selenium lead to variations in the electronic structure of the resulting polymers. wikipedia.org

Research has demonstrated the successful homopolymerization and statistical copolymerization of 2-ethylhexyl thiophene-3-carboxylate and 2-ethylhexyl selenophene-3-carboxylate monomers via Suzuki-Miyaura cross-coupling. researchgate.net This method has yielded regioregular conjugated polymers with high molecular weights (around 20–30 kg mol−1) and relatively narrow molecular weight distributions. researchgate.net A key finding from these studies is that the optical bandgap of the copolymers can be systematically reduced by increasing the concentration of the selenophene-3-carboxylate monomer in the polymer chain. researchgate.net This tunability is highly desirable for applications in organic electronics, where precise control over the bandgap is essential for optimizing device performance.

Furthermore, 77Se NMR spectroscopy has emerged as a powerful tool for examining the sequence distribution in these statistical copolymers. researchgate.net This analytical technique provides valuable insights into the microstructure of the selenium-containing conjugated polymers, which is crucial for understanding the structure-property relationships in these materials. researchgate.net The ability to control and characterize the monomer sequence in copolymers of thiophene and selenophene carboxylates opens up new avenues for the rational design of materials with tailored electronic and optical properties for a range of applications.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The use of this compound and its derivatives as organic linkers has led to the development of a wide array of MOFs with diverse structures and functionalities.

Design and Construction of One-, Two-, and Three-Dimensional Architectures

The reaction of thiophene dicarboxylate ligands with various metal ions has resulted in the synthesis of MOFs with one-, two-, and three-dimensional architectures. mdpi.com For example, a novel Tb(III) metal-organic framework with a three-dimensional structure was synthesized using thiophene-2,5-dicarboxylate. In this structure, adjacent Tb(III) ions are connected by bridging carboxylic groups to form one-dimensional chains, which are then linked by the thiophene-2,5-dicarboxylate bridges to form the 3D framework. researchgate.net

Similarly, two Co(II) metal-organic frameworks, [Co(DMTDC)(bimb)]n (Co-MOF-1) and {[Co(DPTDC)(bimb)(H2O)]·2DMF}n (Co-MOF-2), were synthesized using 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid (H2DMTDC) and 3,4-diphenylthieno[2,3-b]thiophene-2,5-dicarboxylic acid (H2DPTDC), respectively. rsc.org These Co-MOFs exhibit a 3D framework and a porous structure. rsc.org The structural diversity of these MOFs is further exemplified by a series of lanthanide-based MOFs synthesized from a methyl-substituted thieno[2,3-b]thiophene dicarboxylate, which formed three distinct types of three-dimensional microporous frameworks. ep2-bayreuth.de

The following table provides examples of MOFs constructed from thiophene dicarboxylate derivatives and their structural characteristics:

| MOF Compound | Metal Ion | Thiophene Ligand | Dimensionality |

| [Tb(thiophene-2,5-dicarboxylate)] | Tb(III) | Thiophene-2,5-dicarboxylate | 3D |

| [Co(DMTDC)(bimb)]n | Co(II) | 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid | 3D |

| {[Co(DPTDC)(bimb)(H2O)]·2DMF}n | Co(II) | 3,4-diphenylthieno[2,3-b]thiophene-2,5-dicarboxylic acid | 3D |

| {[Ln(DMTDC)1.5(H2O)2]·DEF}n | Eu, Tb | 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid | 3D |

Luminescent Properties and Sensing Applications in MOFs

MOFs derived from thiophene dicarboxylates often exhibit interesting luminescent properties, which can be exploited for sensing applications. rsc.org The luminescence can originate from the organic linker, the metal ion, or a combination of both through ligand-to-metal or metal-to-ligand charge transfer. rsc.org

Several studies have demonstrated the use of these luminescent MOFs as sensors for various molecules and ions. For instance, a family of thiophene-based MOFs, [Zn(L)(BBI)·(H2O)2] and [Cd(L)(TPOM)0.75]·xS, have been shown to be efficient luminescent sensory materials that are highly selective and sensitive to environmental contaminants, including Hg(II), Cu(II), Cr(VI), and salicylaldehyde. nih.govacs.orgmdpi.com These MOFs are also capable of recyclable detection of Hg(II), Cr(VI), and salicylaldehyde. acs.orgmdpi.com

Lanthanide-based MOFs incorporating methyl-substituted thieno[2,3-b]thiophene dicarboxylate ligands have also demonstrated sensing capabilities. Specifically, complexes containing Eu(III) and Tb(III) exhibit sensing properties towards nitrobenzene, acetone, and Cu2+ ions in both DMF and aqueous solutions. ep2-bayreuth.de The luminescence of these materials is quenched in the presence of these analytes, allowing for their detection.

The sensing mechanism in these MOFs is often attributed to the interaction between the analyte and the framework, which can lead to a change in the luminescent properties. The porous nature of MOFs allows for the diffusion of analytes into the framework, where they can interact with the metal centers or the organic linkers.

Applications in Gas Storage and Heterogeneous Catalysis

The porous nature of MOFs makes them promising materials for gas storage and catalysis. The high surface area and tunable pore sizes of MOFs allow for the adsorption of large quantities of gases, such as hydrogen and carbon dioxide. mdpi.com The incorporation of thiophene groups into the framework can introduce Lewis basic sites, which can enhance the gas adsorption properties. ep2-bayreuth.de For example, certain erbium-based MOFs with methyl-substituted thieno[2,3-b]thiophene groups exhibit moderate adsorption of N2 and CO2, with isosteric heats of adsorption for CO2 as high as 36.3 and 34.8 kJ mol−1. ep2-bayreuth.de

In the realm of heterogeneous catalysis, MOFs can act as solid catalysts with well-defined active sites. The metal nodes and/or the organic linkers can serve as catalytic centers. Two cobalt-based MOFs functionalized with thiophene ligands have been shown to act as green heterogeneous catalysts for the one-pot multicomponent Biginelli reaction. rsc.org These catalysts were effective for the dehydration condensation of aldehydes, acetoacetates, and urea (B33335) to produce dihydropyrimidin-2(1H)-ones. rsc.org The catalysts demonstrated a broad substrate scope and maintained significant catalytic activity over five cycles, with the catalytic performance attributed to the functional groups within the ligand. rsc.org

Environmental Remediation and Pesticide Removal through MOFs

The unique properties of MOFs, such as their high porosity and tunable functionality, make them excellent candidates for environmental remediation, including the removal of pesticides from water. The adsorption of pesticides onto MOFs can occur through various interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions.

A cadmium-based MOF constructed from a thiophene-functionalized dicarboxylic acid has been identified as a high-performance material for trapping 2,4-dichlorophenol, a pesticide, from methanol (B129727) solutions. acs.orgmdpi.com The efficiency of MOFs in pesticide removal is often superior to traditional adsorbents like activated carbon due to their higher surface area and the ability to tailor their chemical properties for specific pollutants.

The following table provides an overview of the applications of thiophene-based MOFs in environmental remediation:

| MOF Compound | Application | Target Pollutant | Key Findings |

| [Cd(L)(TPOM)0.75]·xS | Pesticide Removal | 2,4-dichlorophenol | High-performance trapping from methanol solution. acs.orgmdpi.com |

| Thiophene-based MOFs | General Adsorption | Various Pesticides | High adsorption capacity due to large surface area and tunable pores. |

Thiophene-Based Azo Scaffolds in Advanced Optical and Electro-Optical Systems

Thiophene-based azo scaffolds, which can be synthesized from precursors like this compound, are gaining significant attention in the field of advanced optical and electro-optical systems. The incorporation of the thiophene ring into azo dyes enhances electron delocalization, leading to superior optical properties compared to their aniline-based counterparts. researchgate.net These properties include increased color strength, stability, and solubility, which are crucial for various applications. nih.gov

The unique molecular structure of thiophene-based azo dyes allows for the tuning of their optical and energetic properties. researchgate.net By modifying the substituents on the thiophene ring, researchers can alter the charge transfer characteristics within the molecule. rsc.org This tunability is particularly valuable in the development of materials for nonlinear optics (NLO). rsc.orgresearchgate.net Thiophene-based azo dyes have demonstrated a significant enhancement in NLO response, making them promising candidates for applications such as photonic switches, optical data storage, and frequency conversion technologies. researchgate.net

In electro-optical systems, thiophene derivatives are utilized as building blocks for organic semiconductors, light-emitting diodes (OLEDs), and solar cells. rsc.orgbeilstein-journals.org The electron-rich nature of the thiophene ring facilitates charge transport, a critical factor in the performance of these devices. beilstein-journals.org For instance, thieno[3,2-b]thiophene, a fused thiophene derivative, is recognized as a promising material for constructing conjugated energy-based semiconductors for OLEDs. beilstein-journals.org The ability to engineer the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of these materials allows for the optimization of their electronic properties for specific device applications. researchgate.net

| Property | Enhancement due to Thiophene Scaffold | Advanced Applications |

| Electron Delocalization | Increased π-conjugation | Enhanced color strength and stability in dyes. nih.gov |

| Nonlinear Optical (NLO) Response | More than twofold increase compared to analogues | Photonic switches, optical data storage, frequency conversion. researchgate.net |

| Charge Transport | Facilitated by electron-rich nature | Organic semiconductors, OLEDs, organic photovoltaics. rsc.orgbeilstein-journals.org |

| Tunability | Optical and energetic properties can be modified | Materials for dye-sensitized solar cells and NLO materials. researchgate.netrsc.org |

Other Emerging Industrial and Synthetic Applications

Role as Agrochemical Intermediates and Formulations

Thiophene derivatives, including compounds derived from this compound, serve as crucial intermediates in the synthesis of a variety of agrochemicals. google.com The thiophene ring is a key structural motif in several commercial fungicides, such as silthiofam, ethaboxam, penthiopyrad, and isofetamid. nih.gov The presence of the thiophene moiety in these molecules often leads to higher biological activity compared to their benzene-containing analogues. nih.gov

The versatility of the thiophene core allows for the development of novel fungicides with potent and broad-spectrum activity. nih.goveurobooks.sk For example, new classes of thiophene-based stilbene (B7821643) derivatives and N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been synthesized and shown to exhibit significant antifungal properties against various plant pathogens. nih.govnih.gov Some of these synthesized compounds have demonstrated superior efficacy compared to existing commercial fungicides. nih.gov

Research in this area focuses on designing and synthesizing novel thiophene-containing compounds that can act as succinate (B1194679) dehydrogenase (SDH) inhibitors, a key target for fungicides. acs.org Thiophene/furan-1,3,4-oxadiazole carboxamide derivatives have shown remarkable in vitro and in vivo antifungal activity against pathogens like Sclerotinia sclerotiorum, indicating their potential as a promising scaffold for the discovery of new SDH inhibitors. acs.org The development of efficient synthetic routes to key halogenated thiophenecarboxylic acid derivatives is also crucial for the advancement of new classes of insecticides. beilstein-journals.org

| Thiophene-Based Agrochemical Class | Target Pathogen/Pest | Mechanism of Action (Example) |

| Fungicides | Botrytis cinerea, Pseudoperonospora cubensis, Sclerotinia sclerotiorum | Succinate Dehydrogenase (SDH) Inhibition nih.govacs.org |

| Insecticides | 1,2,4-triazole insecticides target various insect pests | Varies depending on the specific compound. |

Potential as Corrosion Inhibitors

Derivatives of this compound have shown significant promise as corrosion inhibitors, particularly for metals in acidic environments. The effectiveness of thiophene derivatives in this application is attributed to the presence of the sulfur heteroatom, π-electrons in the aromatic ring, and other functional groups that can adsorb onto the metal surface. derpharmachemica.com This adsorption forms a protective layer that blocks the active sites for corrosion, thereby reducing the rate of metal dissolution. derpharmachemica.com

Studies have demonstrated the efficacy of thiophene derivatives in inhibiting the corrosion of carbon steel, stainless steel, and aluminum alloys in hydrochloric and sulfuric acid solutions. researchgate.netresearchgate.netscribd.comresearchgate.net The inhibition efficiency generally increases with the concentration of the thiophene derivative. derpharmachemica.comresearchgate.net These compounds can act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netresearchgate.net

The mechanism of inhibition involves the adsorption of the thiophene molecules onto the metal surface, a process that can be described by adsorption isotherms such as the Langmuir model. derpharmachemica.comresearchgate.net The presence of ester groups, such as those in this compound, can contribute to the adsorption process. researchgate.net The protective film formed by these inhibitors has been confirmed by surface analysis techniques, which show a barrier layer covering the metal. researchgate.net Computational studies have further elucidated the relationship between the molecular structure of thiophene derivatives and their inhibition efficiency, aiding in the rational design of new and more effective corrosion inhibitors. frontiersin.org

| Metal/Alloy | Corrosive Medium | Inhibition Efficiency | Type of Inhibition |

| Carbon Steel | Hydrochloric Acid (HCl) | Increases with inhibitor concentration. derpharmachemica.comresearchgate.net | Mixed-type derpharmachemica.comresearchgate.net |

| 304 Stainless Steel | Hydrochloric Acid (HCl) | Increases with inhibitor concentration. scribd.com | Mixed-type scribd.com |

| 2024-T3 Aluminum Alloy | Hydrochloric Acid (HCl) | Up to 96% at 10⁻³ M. researchgate.net | Mixed-type researchgate.net |

| Steel | Sulfuric Acid (H₂SO₄) | Up to 87% at 5x10⁻³ M for some derivatives. researchgate.net | Primarily cathodic for some derivatives. researchgate.net |

Advanced Spectroscopic and Computational Research on Dimethyl Thiophene 2,3 Dicarboxylate Systems

Advanced Spectroscopic Techniques for Derivative Characterization

Spectroscopic methods are indispensable for the detailed characterization of materials derived from Dimethyl thiophene-2,3-dicarboxylate. These techniques offer empirical data on molecular structure, composition, and solid-state arrangement, which are essential for understanding material properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Structure and Composition Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and composition of polymers derived from this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments in solution provide detailed insights into the polymer backbone, substituent groups, and aggregation behavior. core.ac.uk

In thiophene-based conjugated polymers, ¹H NMR spectra can reveal the degree of aggregation. Polymers that are highly prone to forming π-stacked aggregates often display both narrow and broad features in their spectra. core.ac.uk The broad, shielded signals in the aromatic region are characteristic of the mutual shielding effect of aromatic rings stacked upon one another. core.ac.uk Conversely, polymers with a low tendency to form such aggregates, such as those with a random coil conformation, typically exhibit narrow line widths without the shielded broad signals. core.ac.uk

Solid-state ¹H NMR spectroscopy is also employed to investigate polymer chain dynamics. By analyzing the temperature dependence of the NMR line shape second moment (M₂), researchers can measure the activation of different chain motions. nih.gov Near the glass transition temperature, increased segmental fluctuations lead to a reduction in the M₂ value as the local proton-proton dipolar couplings are dynamically averaged. nih.gov This analysis helps in understanding the dynamic heterogeneity within polymer networks. nih.gov Furthermore, ¹H NMR is routinely used to confirm the successful synthesis of monomers and the final polymer structure by identifying characteristic proton signals and their chemical shifts. semanticscholar.org

Single-Crystal and Powder X-ray Diffraction Analysis of Coordination Compounds and MOFs

Single-crystal and powder X-ray diffraction (XRD) are definitive methods for determining the three-dimensional atomic arrangement of crystalline materials, including coordination compounds and metal-organic frameworks (MOFs) incorporating thiophene-dicarboxylate ligands.

When suitable single crystals cannot be grown, powder X-ray diffraction (PXRD) is an essential alternative. rsc.org PXRD is crucial for characterizing microcrystalline materials, confirming phase purity, and studying structural transformations. rsc.orgresearchgate.netresearchgate.net For example, PXRD patterns have been used to identify the formation of isostructural MOFs and to monitor their stability under different conditions. researchgate.netresearchgate.net Although more complex than single-crystal analysis, ab initio structure solution from powder XRD data is a powerful technique that allows for the full structural determination of materials that are only available as powders. rsc.org

Table 1: Crystallographic Data for a Representative Thiophene (B33073) Derivative This table presents example data for a related thiophene compound to illustrate typical crystallographic parameters obtained from single-crystal X-ray diffraction analysis.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₆N₂S₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2573 (11) |

| b (Å) | 10.1538 (15) |

| c (Å) | 13.665 (2) |

| α (°) | 94.467 (3) |

| β (°) | 99.120 (4) |

| γ (°) | 95.850 (4) |

| Volume (ų) | 984.5 (3) |

Data sourced from a study on 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile. nih.gov

Computational Chemistry Methodologies

Computational chemistry provides theoretical insights that complement experimental findings, offering a deeper understanding of the electronic and conformational properties of this compound systems at the molecular level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. It is particularly valuable for studying thiophene-based compounds due to its balance of accuracy and computational cost.

DFT calculations are frequently employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are critical in determining the electronic and optical properties of a molecule. The HOMO level relates to the ability to donate an electron, while the LUMO level indicates the ability to accept an electron. growingscience.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a key parameter that correlates with the chemical reactivity and kinetic stability of the molecule. e3s-conferences.org A smaller gap generally implies higher reactivity and is associated with the energy of the lowest electronic transition, which can be correlated with UV-Vis absorption spectra. e3s-conferences.org For materials used in organic electronics, such as solar cells, the relative energy levels of the HOMO and LUMO are crucial for ensuring efficient charge transfer between donor and acceptor materials. researchgate.net DFT provides a reliable method to predict these energy levels and guide the design of new materials. researchgate.net

Table 2: Representative DFT-Calculated HOMO-LUMO Energies for Thiophene-Based Systems This table provides a range of typical energy values for various thiophene derivatives as calculated by DFT/B3LYP methods to illustrate the application of this analysis.

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Thienopyrazine Derivative 1 | -4.983 | -3.125 | 1.858 |

| Thienopyrazine Derivative 2 | -5.091 | -3.157 | 1.934 |

| Thienopyrazine Derivative 3 | -5.127 | -3.189 | 1.938 |

| Thienopyrazine Derivative 4 | -5.049 | -3.095 | 1.954 |

| Thienopyrazine Derivative 5 | -5.012 | -3.052 | 1.959 |

Data adapted from a DFT study on novel thienopyrazine-based dyes.

Conformational analysis using DFT is vital for understanding the flexibility of polymer chains and the steric interactions that dictate their three-dimensional structure. For polymers derived from this compound, DFT can be used to calculate the energy barriers associated with the rotation around single bonds. mdpi.com

This analysis is typically performed by systematically varying a specific torsion angle (dihedral angle) and optimizing the rest of the molecular geometry at each step, a process known as a relaxed potential energy surface (PES) scan. mdpi.com The resulting energy profile reveals the low-energy conformations (minima) and the transition states (maxima) that separate them. The energy difference between a minimum and a corresponding maximum represents the rotational energy barrier (ΔG‡). mdpi.com These barriers are crucial for understanding the dynamic behavior of polymers, as they influence properties like chain mobility and the temperature at which certain conformational changes occur. mdpi.com

Elucidation of Reaction Mechanisms and Intermediates

The synthesis of this compound and its derivatives often involves multi-step reactions where the elucidation of reaction mechanisms and the identification of intermediates are crucial for process optimization and yield improvement. One notable synthetic route involves the reaction of β-oxodithioesters with dialkyl acetylenedicarboxylates in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This process is part of a broader class of reactions for synthesizing thiophene derivatives through the cyclization of functionalized alkynes.

Another significant reaction involves the nitration of dimethyl thiophene-2,5-dicarboxylate, which serves as a precursor. This reaction proceeds via the formation of a 3-nitrothiophene-2,5-dicarboxylate intermediate. Subsequent nucleophilic aromatic substitution of the nitro group with thiolates provides a pathway to construct thieno[3,2-b]thiophene (B52689) structures. The reaction of dimethyl 3-nitrothiophene-2,5-dicarboxylate with various thiols in the presence of a base like potassium carbonate leads to the displacement of the nitro group and the formation of 3-sulfenylthiophene-2,5-dicarboxylates.

Furthermore, the synthesis of halogenated 2-thiophenecarboxylic acid derivatives, which are precursors to compounds like this compound, can involve a one-pot bromination/debromination of a thiophene starting material to yield a key dibromo-thiophene intermediate. The carboxylic acid functionality is then introduced through methods such as Grignard reaction followed by carbonation or palladium-catalyzed carbonylation.

Molecular Docking and Virtual Screening in Computer-Aided Drug Design

Thiophene derivatives, including structures related to this compound, are of significant interest in drug discovery due to their diverse pharmacological activities. Molecular docking and virtual screening are powerful computational tools used to predict the binding affinity and interaction of these compounds with biological targets.

Molecular docking studies have been employed to investigate the interaction of thiophene analogues with various protein targets. For instance, in the context of developing new antiepileptic agents, thiophene derivatives were docked into the GABAa receptor. The docking scores for a series of twenty thiophene analogues ranged from -6.3 to -9.6 kcal/mol, with thirteen of them showing a better docking score than the standard drug, diazepam. This indicates a strong potential for these compounds to bind effectively to the receptor.

Similarly, in the search for potential inhibitors of SARS-CoV-2, novel tetrasubstituted thiophene analogues have been studied. The binding energies of these compounds were found to be in the range of -25.18 to -81.42 kcal/mol, with some compounds showing potent docking scores. These studies help in identifying the key interactions between the ligand and the protein's active site, guiding the design of more potent inhibitors. For example, docking studies of thiophene-2-carboxylic acid as a potential anti-inflammatory agent have revealed favorable binding affinity and full fitness scores, suggesting its potential as an inhibitor.

Pharmacophore modeling is a crucial step in computer-aided drug design that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. dovepress.com This model is then used to screen compound libraries for molecules that match these features, aiding in the identification of new lead compounds.

For derivatives of this compound, pharmacophore models can be developed based on the known interactions of active compounds with their biological targets. This approach, combined with molecular docking, facilitates lead optimization by suggesting modifications to the molecular structure to enhance binding affinity and selectivity. For example, in the development of FimH antagonists, structure-based design and optimization of biaryl mannosides, which can include thiophene moieties, have led to compounds with significantly improved potency. nih.gov These lead mannosides demonstrated increased metabolic stability and oral bioavailability. nih.gov

Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

The assessment of ADMET properties is a critical component of the drug discovery process, as unfavorable pharmacokinetic profiles are a major cause of clinical trial failures. nih.gov In silico prediction of ADMET properties for compounds like this compound and its derivatives allows for early-stage filtering of candidates with poor drug-like characteristics.

Various computational tools and platforms, such as SwissADME and ADMETlab, are utilized to predict a range of properties. researchgate.net These include predictions for gastrointestinal absorption, Caco-2 cell permeability, bioavailability, P-glycoprotein substrate potential, and inhibition of cytochrome P450 enzymes. researchgate.net For instance, a library of heterocyclic derivatives, including thiophenes, was screened for ADMET properties to identify potential anti-renal cancer agents. gjpb.de Out of 121 compounds, 19 showed promising drug-like properties and better absorption profiles than the standard drug. gjpb.de

Key factors influencing these properties include lipophilicity (logP), solubility (logS), molecular weight, and pKa. optibrium.com For example, a compound that is too hydrophilic may not be able to cross cell membranes effectively. optibrium.com Toxicity predictions, such as the potential for hERG inhibition which can lead to cardiotoxicity, are also a crucial part of the in silico assessment. optibrium.com

Analysis of Intermolecular Interactions: Hirshfeld Surface Analysis and Crystal Packing

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal structure. This analysis provides insights into the forces that govern the crystal packing, such as hydrogen bonds and van der Waals forces.

For derivatives of this compound, Hirshfeld surface analysis has been used to understand their solid-state structures. In the crystal structure of dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate, the analysis revealed that H···H (36.9%), O···H/H···O (31.0%), C···H/H···C (18.9%), and S···H/H···S (7.9%) interactions are the most significant contributors to the crystal packing. nih.goviucr.orgresearchgate.net The molecules are linked by C—H···O hydrogen bonds, forming a three-dimensional network, and further connected by C—H···π interactions. nih.goviucr.orgresearchgate.net

Similarly, for dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2,4-dicarboxylate, the dominant intermolecular contacts were found to be H···H (40.5%), O···H/H···O (27.0%), C···H/H···C (13.9%), and Br···H/H···Br (11.7%). nih.gov In another example, diethyl 2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate, H···H contacts were the most prominent contribution at 55.1%. nih.gov These analyses provide a detailed understanding of the supramolecular architecture of these compounds.

Q & A

Q. How do researchers reconcile discrepancies between experimental and computational results?

- Methodological Answer : Re-examine computational parameters (e.g., basis sets, solvation models) using benchmarks from similar compounds. Validate force fields in molecular dynamics simulations against experimental diffusion coefficients. Employ Bayesian statistics to quantify uncertainty in both datasets, identifying systematic errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.